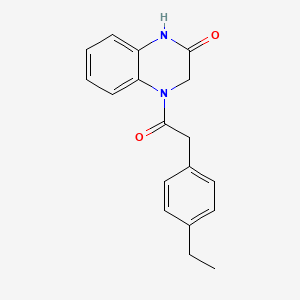![molecular formula C24H25NO5 B2775644 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2228155-78-8](/img/structure/B2775644.png)
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a complex organic molecule . It has a molecular weight of 351.4 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 . This code provides a detailed description of the structure of the molecule, including the arrangement of atoms and the stereochemistry. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 351.4 . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Chemical Synthesis and Rearrangements
Studies have explored the synthesis and rearrangement of bicyclic compounds, focusing on methodologies for constructing complex structures from simpler precursors. The work by Kirmse and Sandkühler on the synthesis and rearrangement of 1-substituted bicyclo[2.2.0]hexanes demonstrates the utility of Hunsdiecker degradation and Favorskii rearrangement in producing bicyclic structures, which are closely related to the target compound in complexity and structural motifs (Kirmse & Sandkühler, 1981). This research highlights the synthetic pathways applicable to the production and manipulation of complex bicyclic frameworks.
Neuroprotective Drug Potential
A particularly noteworthy application of a related compound, methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), is its development as a potential neuroprotective drug. The study by Yu et al. involves radiolabeling MMMHC for positron emission tomography (PET) studies, showcasing its ability to cross the brain-blood barrier and accumulate in cortical brain areas (Yu et al., 2003). This application underlines the potential therapeutic relevance of compounds within this structural class, particularly in neuroprotection and imaging.
Conformationally Constrained Amino Acids
Another significant application is the synthesis of conformationally constrained tryptophan derivatives, as demonstrated by Horwell et al. They designed and synthesized novel 3,4-fused tryptophan analogues for peptide/peptoid conformation elucidation studies. These derivatives have a ring that limits the conformational flexibility of the side chain, demonstrating the potential of such compounds in probing peptide structures and functions (Horwell et al., 1994).
Peptide Synthesis and Modification
The compound's utility extends into peptide synthesis and modification, where it serves as a precursor or intermediate for generating novel amino acids or peptide derivatives. Adamczyk and Reddy's synthesis of non-proteinogenic amino acids showcases the compound's application in producing specialized building blocks for peptide chemistry (Adamczyk & Reddy, 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-22(2)24(20(26)27)12-23(13-24,30-22)14-25-21(28)29-11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJDNIDRQFXRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B2775561.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2775562.png)

![1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2775568.png)
![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2775569.png)

![5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2775572.png)

![3-[(2-Bromopropanoyl)amino]benzamide](/img/structure/B2775574.png)


![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)

